DavePhos-Pd-G3, AldrichCPR

Catalog No.
S2727837
CAS No.
1445085-87-9
M.F
C39H49N2O3PPdS
M. Wt
763.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DavePhos-Pd-G3, AldrichCPR

CAS Number

1445085-87-9

Product Name

DavePhos-Pd-G3, AldrichCPR

IUPAC Name

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C39H49N2O3PPdS

Molecular Weight

763.29

InChI

InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

FBIRGVXUSGLNQE-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Solubility

not available

Applications in Cross-Coupling Reactions

DavePhos-Pd-G3 demonstrates high efficiency and versatility in numerous cross-coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling Reaction: This reaction forms a carbon-carbon bond between an aryl halide (Ar-X) and an amine (NR2) or an amide (NR-C=O). DavePhos-Pd-G3 is particularly effective for challenging substrates and offers good functional group tolerance.
  • Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl boronic acid (Ar-B(OH)2 or R-B(OH)2) and an aryl halide (Ar-X) or vinyl halide (R-X). DavePhos-Pd-G3 exhibits excellent activity and selectivity in Suzuki-Miyaura couplings, making it a popular choice for this reaction.
  • Stille Coupling: This reaction forms a carbon-carbon bond between an organotin reagent (R-SnX3) and an aryl or vinyl halide (Ar-X or R-X). While less common than Suzuki-Miyaura coupling, DavePhos-Pd-G3 can also be employed for Stille couplings in specific cases.
  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne (RC≡CH) and an aryl or vinyl halide (Ar-X or R-X). DavePhos-Pd-G3 demonstrates good activity in Sonogashira couplings, particularly for electron-rich alkynes.
  • Negishi Coupling: This reaction forms a carbon-carbon bond between an organozinc reagent (RZnX) and an aryl or vinyl halide (Ar-X or R-X). While not as widely used as other cross-coupling reactions, DavePhos-Pd-G3 can be used for Negishi couplings under specific reaction conditions.
  • Hiyama Coupling: This reaction forms a carbon-carbon bond between an organosilane reagent (RSiX3) and an aryl or vinyl halide (Ar-X or R-X). DavePhos-Pd-G3 is less commonly employed in Hiyama couplings compared to other cross-coupling reactions.
  • Heck Reaction: This reaction forms a carbon-carbon bond between an alkene (RCH=CH2) and an aryl or vinyl halide (Ar-X or R-X). While not as frequently used with DavePhos-Pd-G3 as other cross-coupling reactions, it can be effective for specific substrates under optimized reaction conditions.

DavePhos-Palladium-G3, also known as AldrichCPR, is a specialized palladium-based catalyst that plays a crucial role in various organic synthesis reactions. It is a modified version of the second-generation precatalyst developed by Buchwald and colleagues, synthesized through the methylation of the amino group on a biphenyl backbone. This compound is characterized by its ability to facilitate cross-coupling reactions, particularly in forming carbon-carbon and carbon-nitrogen bonds, which are essential in synthesizing complex organic molecules, pharmaceuticals, and natural products .

  • Buchwald-Hartwig Cross-Coupling Reaction: This reaction couples aryl halides with amines to form carbon-nitrogen bonds.
  • Heck Reaction: Involves the coupling of aryl halides with alkenes to produce substituted alkenes.
  • Hiyama Coupling: Facilitates the coupling of organosilanes with aryl halides, resulting in biaryl compounds.
  • Negishi Coupling: Engages organozinc compounds with aryl halides to yield biaryl compounds.
  • Sonogashira Coupling: Couples aryl halides with terminal alkynes to form substituted alkynes.
  • Stille Coupling: Involves the coupling of organostannanes with aryl halides to create biaryl compounds .

While primarily a chemical catalyst, DavePhos-Palladium-G3 indirectly influences biological activity through its role in synthesizing biologically active compounds. It is utilized in pharmaceutical research for developing new therapeutic agents and in the synthesis of natural products. The efficiency of this compound in facilitating complex organic reactions makes it valuable for producing compounds that exhibit biological activity .

The synthesis of DavePhos-Palladium-G3 involves several key steps:

  • Starting Material: The synthesis begins with a second-generation precatalyst.
  • Methylation: The amino group on the biphenyl backbone is methylated using appropriate methylating agents under controlled conditions.
  • Purification: The resultant product undergoes purification to achieve high purity levels suitable for use as a catalyst .

This method allows for scalability and adaptation for industrial production while ensuring optimal reaction conditions.

DavePhos-Palladium-G3 has diverse applications across various fields:

  • Chemistry: Widely used as a catalyst for cross-coupling reactions essential for synthesizing complex organic molecules.
  • Biology: Plays a role in developing biologically active compounds and pharmaceuticals.
  • Medicine: Employed in synthesizing drug molecules and intermediates, aiding in new therapeutic developments.
  • Industry: Utilized in producing fine chemicals, agrochemicals, and materials science applications .

The interaction studies involving DavePhos-Palladium-G3 focus on its catalytic activity and efficiency in various cross-coupling reactions. The compound interacts with substrates through its palladium center, facilitating oxidative addition and reductive elimination processes that are pivotal for forming new chemical bonds. These interactions are crucial for understanding the compound's mechanism of action and optimizing its use in synthetic chemistry .

DavePhos-Palladium-G3 belongs to a class of dialkylbiaryl phosphine ligands that are crucial in palladium-catalyzed reactions. Here are some similar compounds along with their unique characteristics:

CompoundUnique Features
JohnPhosSupports Suzuki-Miyaura reactions; operates at room temperature with low catalyst loading.
MePhosCompetent in Suzuki-Miyaura coupling; forms active catalysts for aryl ketones.
t-BuDavePhosMore reactive variant; effective at room temperature for Suzuki-Miyaura coupling.
CPhosUsed for synthesizing various derivatives; effective in Negishi coupling.
AlPhosAllows mild Pd-catalyzed fluorination; used for synthesizing regioselective aryl fluorides.

DavePhos-Palladium-G3 is distinguished by its high solubility and stability under various reaction conditions, making it versatile compared to other ligands . Its unique modification enhances its catalytic efficiency and application scope across different synthetic pathways.

Ligand Synthesis: DavePhos Preparation Protocols

The synthesis of 2-dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl, commonly known as DavePhos, follows established protocols for dialkylbiaryl phosphine ligand preparation [4]. The synthesis of dialkylbiaryl phosphine ligands is straightforward and completed in a single synthetic operation [4]. The general methodology involves treating an aryl halide with excess magnesium to form the Grignard reagent [4]. A 1,2-dihaloarene is then added, which reacts with more magnesium metal to form benzyne in situ [4]. The aryl magnesium halide then adds to the benzyne and the resulting Grignard reagent is treated with a dialkylchlorophosphine in the presence of a catalytic quantity of copper(I) chloride to generate the ligand [4].

For the specific preparation of DavePhos, alternative methodologies have been developed utilizing palladium-catalyzed carbon-phosphorus cross-coupling reactions [14]. A mixture containing bis(η3-allyl-μ-chloropalladium(II)) catalyst, potassium hydroxide, aryl halides, and dicyclohexylphosphine in aqueous solution under nitrogen atmosphere provides efficient synthetic routes [14]. The reaction proceeds at elevated temperatures of 100°C for several hours, followed by extraction and purification procedures [14]. The reaction mixture is cooled and filtered, with the aqueous filtrate extracted using degassed toluene [14]. The combined extract is dried over anhydrous sodium sulfate and concentrated in vacuo to give a crude residue, which is subsequently purified by silica-gel flash chromatography [14].

Synthetic ParameterConditions
Temperature100°C
AtmosphereNitrogen
BasePotassium hydroxide (20 M aqueous)
Catalystbis(η3-allyl-μ-chloropalladium(II))
PurificationSilica-gel flash chromatography
Yield81%

The characterization of DavePhos reveals a molecular formula of C26H36NP with a molecular weight of 393.54 g/mol [35]. The compound exhibits a melting point range of 121-124°C and appears as white to light yellow crystals [35]. The structural configuration consists of a biphenyl backbone with a dicyclohexylphosphino group at one ortho position and an N,N-dimethylamino group at the other ortho position . This arrangement creates a sterically demanding environment around the phosphorus atom, influencing its coordination behavior with metals .

Palladium Coordination Chemistry in Catalyst Formation

The formation of DavePhos-Pd-G3 represents a significant advancement in third-generation Buchwald precatalyst development [3] [6]. The compound is synthesized by Buchwald and coworkers from second generation precatalyst through methylation of the amino group present on the biphenyl backbone [3] [6]. This modification transforms the precatalyst into a more stable and versatile catalytic system with enhanced solubility in various organic solvents [3] [6].

The coordination chemistry involves the formation of a palladium complex where DavePhos acts as a monodentate ligand coordinating through the phosphorus atom [18]. The precatalyst structure incorporates a 2-aminobiphenyl scaffold with methanesulfonate as the labile ligand, which provides improved solution stability compared to earlier chloride-containing versions [22]. The palladium center adopts a square-planar geometry typical of d8 metal complexes, with the DavePhos ligand occupying one coordination site [22].

Studies of palladium coordination chemistry reveal that the electron-rich nature of DavePhos contributes to stabilizing palladium(0) intermediates in cross-coupling reactions . The bulky dicyclohexyl groups and dimethylamino substituent provide steric protection around the metal center while maintaining sufficient electronic donation to facilitate catalytic transformations . The coordination behavior follows established patterns for biarylphosphine ligands, where the phosphorus atom serves as the primary donor site with potential secondary interactions through the aromatic system [15].

The precatalyst activation mechanism involves base-promoted deprotonation of the amino group, leading to reductive elimination and formation of the active palladium(0) species [23]. This process generates carbazole as a byproduct and releases the active catalyst containing the DavePhos ligand [23]. The activation can occur under mild conditions with weak bases such as phosphates or carbonates, demonstrating the enhanced reactivity of third-generation precatalysts [23].

Coordination ParameterCharacteristic
Metal CenterPalladium(II)
GeometrySquare-planar
Ligand CoordinationMonodentate (phosphorus)
Activation BaseWeak carbonates/phosphates
ByproductCarbazole derivative

Analytical Characterization Techniques

X-ray Crystallographic Analysis

X-ray crystallographic studies of palladium phosphine complexes provide detailed structural information about coordination geometries and bond parameters [16] [8]. Single crystal X-ray diffraction analysis reveals that palladium complexes with bulky phosphine ligands typically adopt square-planar configurations with characteristic bond lengths and angles [16]. The structures show that phosphine ligands coordinate to palladium through the phosphorus atom, with bond distances typically ranging from 2.2 to 2.4 Angstroms depending on the specific ligand environment [18] [22].

For DavePhos-containing palladium complexes, crystallographic analysis demonstrates the influence of steric bulk on the coordination sphere [8]. The dicyclohexyl groups create a sterically demanding environment that affects the accessibility of the metal center [8]. Crystal structures reveal that the biphenyl backbone can adopt various conformations depending on the coordination environment and crystal packing forces [8].

Structural studies of related third-generation Buchwald precatalysts show characteristic features including the chelation of the 2-aminobiphenyl ligand to the palladium center [22]. The phosphine ligand typically adopts a cis conformation relative to the aryl moiety of the 2-aminobiphenyl carbon bound to palladium [22]. Bond lengths for palladium-phosphorus, palladium-nitrogen, and palladium-carbon bonds remain nearly identical across different third-generation precatalysts [22].

Structural ParameterTypical Values
Pd-P Bond Length2.2-2.4 Å
Pd-N Bond Length2.0-2.2 Å
Pd-C Bond Length2.0-2.1 Å
GeometrySquare-planar
Coordination Number4

NMR Spectroscopic Profiling (³¹P, ¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides comprehensive characterization of DavePhos and its palladium complexes through multiple nuclei [10] [36]. Phosphorus-31 NMR spectroscopy serves as a particularly sensitive probe for coordination chemistry, with chemical shifts providing information about the electronic environment of the phosphorus atom [10] [36].

For DavePhos ligand, the phosphorus-31 NMR spectrum typically shows signals in the range of 20-30 ppm [20]. Upon coordination to palladium, significant coordination shifts are observed, with the phosphorus signal moving upfield due to the transfer of electron density from the ligand to the palladium center [20] [36]. These coordination shifts follow established correlations between free ligand chemical shifts and complexation behavior [36].

Carbon-13 NMR spectroscopy provides detailed information about the biphenyl backbone and substituent environments [20]. The aromatic carbon signals appear in the typical range of 120-160 ppm, with the quaternary carbons of the biphenyl linkage showing characteristic patterns [20]. The dicyclohexyl groups produce complex multipicity patterns in both carbon-13 and proton NMR spectra due to the multiple methylene environments [20].

Proton NMR analysis reveals the complex multipicity patterns arising from the dicyclohexyl substituents and the dimethylamino group [20]. The dimethylamino protons typically appear as a singlet around 2.5-3.0 ppm, while the cyclohexyl protons produce overlapping multiplets in the aliphatic region [20]. Integration patterns confirm the expected stoichiometry of substituents [20].

NMR NucleusChemical Shift RangeMultiplicity
³¹P (free ligand)20-30 ppmSinglet
³¹P (coordinated)Upfield shiftedSinglet
¹³C (aromatic)120-160 ppmMultiple signals
¹H (N-methyl)2.5-3.0 ppmSinglet
¹H (cyclohexyl)1.0-2.5 ppmComplex multiplets

Mass Spectrometric Validation

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for DavePhos-Pd-G3 complexes [21] [31]. Electrospray ionization mass spectrometry has proven particularly valuable for characterizing organometallic complexes due to its ability to preserve weakly bound species during the ionization process [21]. The molecular ion peak for DavePhos-Pd-G3 appears at m/z 763.29, corresponding to the expected molecular formula C39H49N2O3PPdS [6].

Fragmentation studies using tandem mass spectrometry reveal characteristic decomposition pathways that provide structural information [31]. Common fragmentation patterns include loss of the methanesulfonate ligand, dissociation of the phosphine ligand, and reductive elimination processes [31]. These fragmentation pathways help confirm the proposed structure and coordination environment [31].

The mass spectrometric analysis of palladium precatalysts requires careful optimization of instrument parameters to preserve the integrity of the complexes [21]. Variations in instrument performance can significantly affect the detection of fragile organometallic species, emphasizing the importance of method development for reliable characterization [21]. The use of gentle ionization conditions and appropriate solvent systems ensures accurate molecular weight determination [21].

Mass Spectrometric ParameterValue/Characteristic
Molecular Ion (M+)m/z 763.29
Ionization MethodElectrospray ionization
Base PeakMolecular ion
FragmentationLoss of methanesulfonate
Detection ModePositive ion

Dates

Modify: 2023-08-16

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